3-(3-methoxyphenyl)-1-methyl-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-5-carboxamide
Description
Properties
IUPAC Name |
5-(3-methoxyphenyl)-2-methyl-N-[[8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N8O3/c1-13-24-22(33-28-13)16-8-5-9-30-19(25-26-20(16)30)12-23-21(31)18-11-17(27-29(18)2)14-6-4-7-15(10-14)32-3/h4-11H,12H2,1-3H3,(H,23,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGODHAUHALWAAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=CN3C2=NN=C3CNC(=O)C4=CC(=NN4C)C5=CC(=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Anticancer Activity
Recent studies indicate that compounds featuring the 1,3,4-oxadiazole moiety exhibit significant anticancer properties. The incorporation of this moiety into various pharmacophores has shown to enhance biological activity by targeting specific enzymes involved in cancer cell proliferation. For instance, 1,3,4-oxadiazoles have been reported to inhibit key enzymes such as thymidylate synthase and histone deacetylases (HDAC) which are crucial in cancer progression .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Research has demonstrated that derivatives of 1,3,4-oxadiazoles can effectively combat a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups has been linked to increased antimicrobial efficacy .
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : By inhibiting enzymes like HDAC and thymidylate synthase, the compound can disrupt cancer cell cycles and promote apoptosis.
- Reactive Oxygen Species (ROS) Generation : Some oxadiazole derivatives have been shown to induce oxidative stress in cancer cells, leading to cell death.
- Targeting Signaling Pathways : The compound may interfere with critical signaling pathways involved in tumor growth and metastasis.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Substituent Effects : The presence of methoxy groups at specific positions on the phenyl ring enhances solubility and bioavailability.
- Oxadiazole Positioning : The positioning of the oxadiazole ring relative to other functional groups significantly affects the compound's ability to inhibit target enzymes.
| Substituent | Effect on Activity |
|---|---|
| Methoxy (-OCH₃) | Increases solubility and anticancer activity |
| Halogens (Cl/Br) | Enhances antimicrobial properties |
| Alkyl groups | Modifies lipophilicity and cellular uptake |
Study 1: Anticancer Efficacy
In a recent study published in Nature Reviews Cancer, researchers synthesized a series of oxadiazole derivatives and evaluated their anticancer activities against various cell lines. The results indicated that compounds with the oxadiazole-pyrazole linkage exhibited superior cytotoxicity compared to their counterparts without this moiety. Specifically, one derivative demonstrated IC50 values in the low micromolar range against breast cancer cells .
Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial potential of 1,3,4-oxadiazole derivatives. In vitro tests showed that certain derivatives significantly inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics. These findings suggest that modifications to the oxadiazole structure can lead to potent antimicrobial agents .
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the potential of this compound as an anticancer agent. The following table summarizes key findings from various research studies investigating its efficacy against different cancer cell lines:
Other Therapeutic Potentials
In addition to its anticancer properties, this compound exhibits a range of biological activities:
Antimicrobial Activity
Research indicates that derivatives containing the oxadiazole and pyrazole moieties demonstrate significant antimicrobial properties against various bacterial strains. This suggests potential applications in developing new antibiotics.
Anti-inflammatory Effects
The compound has shown promise in reducing inflammatory responses in vitro and in vivo models, indicating its potential use in treating inflammatory diseases.
Case Studies and Research Findings
Several case studies have been conducted to evaluate the effectiveness of this compound:
Study on Anticancer Efficacy
A recent study by Abdel K. Mansour et al. synthesized new derivatives based on the oxadiazole structure and tested their anticancer potency against multiple cancer cell lines. Compound 94 , a derivative similar to our compound, exhibited remarkable activity against leukemia cells with an IC50 value of .
Synthesis and Optimization
Research has focused on optimizing the synthesis of this compound to enhance yield and bioactivity. Techniques such as microwave-mediated synthesis have been employed to improve efficiency and reduce reaction times .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazole Carboxamide Derivatives
Compound 3a (5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide)
- Structure: Features a pyrazole-carboxamide core with chloro, cyano, and phenyl substituents.
- Synthesis : Prepared via EDCI/HOBt-mediated coupling (68% yield) .
- Properties : Melting point (mp) 133–135°C; distinct $^1$H-NMR signals at δ 8.12 (s, 1H) and 7.61–7.43 (m, 10H) .
- Comparison : Lacks the triazolo-pyridine-oxadiazole system but shares the carboxamide linkage, highlighting the role of aromatic substituents in modulating solubility and crystallinity.
1-(3-Chlorophenyl)-5-methoxy-N-methylpyrazole-3-carboxamide
Heterocyclic Hybrids
3-Azido-5-methyl-1-(4-nitrophenyl)-1H-pyrazole
- Structure : Combines pyrazole with an azide group and nitrophenyl substituent.
- Synthesis : Generated via triazene intermediates and azido(trimethyl)silane (84% yield) .
- Spectral Data : $^1$H-NMR δ 8.37–8.33 (m, 2H), 7.71–7.67 (m, 2H); IR band at 2122 cm$^{-1}$ (azide stretch) .
3-Methyl-N-(1-methyl-1H-pyrazol-3-yl)-1,2-oxazole-5-carboxamide
Precursors and Intermediate Compounds
3-(3-Methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic Acid
- Role : Likely a precursor to the target compound’s pyrazole-carboxamide moiety.
Structural and Functional Analysis
Key Structural Features Influencing Properties
Research Implications
- Bioactivity : The triazolo-pyridine-oxadiazole system may enhance binding to kinases or GPCRs, as seen in related heterocyclic pharmacophores .
- Metabolic Stability : The 3-methyl-oxadiazole group could improve resistance to oxidative metabolism compared to simpler carboxamides .
- Synthetic Challenges : Multi-step syntheses (e.g., sequential heterocyclization and coupling) may lower yields compared to simpler analogs like Compound 3a .
Q & A
Basic: What synthetic strategies are optimal for constructing the triazole-oxadiazole-pyrazole hybrid scaffold in this compound?
Answer:
The synthesis involves multi-step heterocyclic coupling. Key steps include:
- Triazole formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) under mild conditions (50°C, THF/H₂O, 16 hours) to ensure regioselectivity .
- Oxadiazole ring closure : Condensation of amidoximes with carboxylic acid derivatives using POCl₃ as a dehydrating agent, optimized at 80–100°C for 4–6 hours .
- Pyrazole functionalization : Methylation at the N1 position via nucleophilic substitution with methyl iodide in DMF, requiring anhydrous conditions to avoid side reactions .
Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization from ethanol .
Basic: How can structural ambiguities in the triazolo[4,3-a]pyridine core be resolved experimentally?
Answer:
Use X-ray crystallography (e.g., SHELXL refinement ) to determine bond lengths and angles, particularly for the triazole-oxadiazole junction. For dynamic analysis, ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ resolves proton environments (e.g., methoxy group singlet at δ 3.8–4.0 ppm; pyrazole CH₃ at δ 2.5–2.7 ppm) . HRMS confirms molecular weight (±2 ppm error tolerance) .
Advanced: How do steric and electronic effects influence the compound’s reactivity in cross-coupling reactions?
Answer:
- Steric hindrance : The 3-methyl-1,2,4-oxadiazole group at position 8 of the triazolo[4,3-a]pyridine restricts nucleophilic attack at C3, favoring electrophilic substitution at the methoxyphenyl ring .
- Electronic effects : The electron-withdrawing oxadiazole enhances electrophilicity at the pyrazole carboxamide carbonyl, enabling amide bond functionalization (e.g., with Grignard reagents) under inert atmospheres .
Controlled DFT calculations (B3LYP/6-31G*) predict reactive sites, validated via Hammett σ constants for substituent effects .
Advanced: What methodologies are recommended for analyzing contradictory bioactivity data across in vitro and in vivo models?
Answer:
- Dose-response normalization : Compare IC₅₀ values (e.g., enzyme inhibition vs. cell viability assays) using nonlinear regression models (GraphPad Prism) to account for metabolic stability differences .
- ADME profiling : Assess plasma protein binding (equilibrium dialysis) and hepatic microsomal stability to explain reduced in vivo efficacy despite high in vitro potency .
- Target engagement validation : Use SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) to confirm direct target binding in physiological conditions .
Advanced: How can molecular docking prioritize biological targets for this compound?
Answer:
- Target selection : Focus on enzymes with conserved catalytic residues (e.g., 14-α-demethylase for antifungal activity , protein kinases for anticancer potential ).
- Docking workflow :
- Contradiction management : If docking scores conflict with experimental IC₅₀, re-evaluate protonation states (Epik) or solvent effects .
Basic: What analytical techniques are critical for assessing purity and stability?
Answer:
- HPLC-DAD : C18 column, 0.1% TFA in H₂O/MeCN gradient (95:5 to 5:95 over 20 min), λ=254 nm; purity ≥95% required for biological assays .
- Thermogravimetric analysis (TGA) : Detects decomposition above 200°C, informing storage conditions (desiccated, -20°C) .
- Forced degradation studies : Expose to 0.1 M HCl/NaOH (24h, 37°C) or UV light (ICH Q1B) to identify labile groups (e.g., oxadiazole hydrolysis) .
Advanced: How can structure-activity relationship (SAR) studies optimize potency against fungal CYP51?
Answer:
- Analog synthesis : Modify the 3-methoxyphenyl group to electron-deficient substituents (e.g., -CF₃, -NO₂) to enhance CYP51 binding .
- Bioisosteric replacement : Replace the methyl group on oxadiazole with trifluoromethyl to improve metabolic stability .
- Activity cliffs : Use Free-Wilson analysis to correlate substituent changes with ΔpIC₅₀. For example, replacing N-methyl pyrazole with N-ethyl reduces potency by 0.8 log units .
Advanced: What strategies resolve low yields in the final coupling step of the synthesis?
Answer:
- Catalyst screening : Test Pd(OAc)₂/XPhos for Buchwald-Hartwig amidation vs. EDCI/HOBt for carbodiimide-mediated coupling .
- Solvent optimization : Switch from DMF to DMA or NMP to reduce viscosity and improve reaction homogeneity .
- In situ monitoring : Use ReactIR to track carboxamide formation (C=O stretch at ~1680 cm⁻¹) and adjust stoichiometry dynamically .
Basic: What safety protocols are essential for handling intermediates with azide groups?
Answer:
- Azide handling : Conduct reactions in a fume hood with blast shields; avoid contact with heavy metals (risk of explosive HN₃) .
- Waste disposal : Quench residual azides with NaNO₂/HCl before aqueous neutralization .
- Personal protective equipment (PPE) : Nitrile gloves, safety goggles, and flame-resistant lab coats .
Advanced: How can machine learning predict synthetic routes for novel analogs?
Answer:
- Data curation : Train models on USPTO or Reaxys datasets (reactions involving triazoles/oxadiazoles) .
- Algorithm selection : Use Transformer-based models (e.g., Molecular Transformer) for retrosynthetic planning, validated by expert chemists .
- Uncertainty quantification : Apply Monte Carlo dropout to flag low-confidence predictions (e.g., improbable oxadiazole ring closure under basic conditions) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
